ヨウ化ストロンチウム (SrI2)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

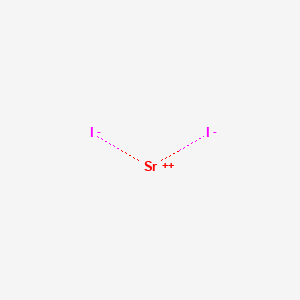

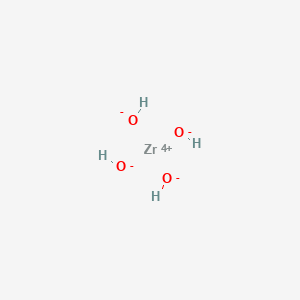

Strontium iodide is an inorganic compound with the chemical formula SrI2. It is a salt composed of strontium and iodine. Strontium iodide is known for its colorless to white crystalline appearance and is highly soluble in water. It is often used in medicine as a substitute for potassium iodide and has applications in radiation detection due to its scintillation properties .

科学的研究の応用

Strontium iodide, particularly when doped with europium (SrI2:Eu2+), is widely used in gamma-ray spectroscopy due to its high light yield and excellent energy resolution. It is a promising scintillation material for detecting gamma radiation and is used in handheld radioisotope identification devices . Additionally, strontium iodide is used in the fabrication of perovskite solar cells, where it helps improve the photovoltaic properties of the cells .

生化学分析

Biochemical Properties

Strontium iodide is an ionic, water-soluble compound There is limited information available on its specific interactions with enzymes, proteins, and other biomolecules

Cellular Effects

It is known that strontium iodide can be used in medicine as a substitute for potassium iodide

Molecular Mechanism

It is known that strontium iodide forms a white powder that slowly changes to a yellowish color when exposed to air . At high temperatures (in the presence of air), strontium iodide completely decomposes to form strontium oxide and free iodine .

Temporal Effects in Laboratory Settings

Strontium iodide has been used as a scintillation gamma radiation detector, typically doped with europium . It has a high light yield and proportional response

準備方法

Strontium iodide can be synthesized through the reaction of strontium carbonate with hydroiodic acid. The reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces strontium iodide along with water and carbon dioxide . Industrial production of strontium iodide often involves the vertical Bridgman technique to grow large diameter crystals, especially when doped with europium for scintillation purposes .

化学反応の分析

Strontium iodide undergoes various chemical reactions, including:

Oxidation: At high temperatures in the presence of air, strontium iodide decomposes to form strontium oxide and iodine.

Double Displacement: For example, when strontium iodide reacts with lithium sulfide, it forms strontium sulfide and lithium iodide[ \text{Li}_2\text{S} + \text{SrI}_2 \rightarrow 2 \text{LiI} + \text{SrS} ]

作用機序

The scintillation properties of europium-doped strontium iodide are due to the high light yield and proportional response of the material. When gamma radiation interacts with the strontium iodide crystal, it excites the europium ions, which then emit light as they return to their ground state. This emitted light is detected and measured, allowing for the identification of radioactive isotopes .

類似化合物との比較

Strontium iodide can be compared to other similar compounds such as:

- Strontium fluoride (SrF2)

- Strontium chloride (SrCl2)

- Strontium bromide (SrBr2)

- Barium iodide (BaI2)

Compared to these compounds, strontium iodide is unique due to its high solubility in water and its application in scintillation detectors. Europium-doped strontium iodide offers superior performance in gamma-ray spectroscopy compared to other scintillators like lanthanum bromide (LaBr3:Ce3+), making it a preferred choice for high-resolution radiation detection .

特性

IUPAC Name |

strontium;diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sr/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJWFBRWPCESA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sr+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)